Spectral Characterization of 4-Methyl-2-nitropyridine-1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 4-Methyl-2-nitropyridine-1-oxide. As a key heterocyclic building block, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the elucidation of its role in complex chemical transformations. This document synthesizes theoretical principles with data from closely related analogs to offer a robust predictive framework for its characterization.
Molecular Structure and its Influence on Spectral Data
4-Methyl-2-nitropyridine-1-oxide is a derivative of pyridine N-oxide, featuring a methyl group at the 4-position and a nitro group at the 2-position. The presence of the N-oxide functionality, the electron-withdrawing nitro group, and the electron-donating methyl group creates a unique electronic environment within the aromatic ring, which profoundly influences its spectroscopic signatures.
Caption: Molecular structure of 4-Methyl-2-nitropyridine-1-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-Methyl-2-nitropyridine-1-oxide are based on the analysis of related structures such as 4-nitropyridine N-oxide and methylated pyridine N-oxides.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents. The N-oxide group generally shields the protons at the 2 and 4 positions, while the nitro group strongly deshields adjacent protons.
Expected ¹H NMR Data:
Proton
Expected Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H-3
8.0 - 8.3
d
~8-9
Deshielded by the adjacent electron-withdrawing nitro group.
H-5
7.2 - 7.5
d
~8-9
Influenced by the N-oxide and the para-methyl group.
H-6
8.2 - 8.5
s
-
Deshielded by the adjacent N-oxide and the ortho-nitro group.
CH₃
2.4 - 2.6
s
-
Typical chemical shift for a methyl group on an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
Use a 30-degree pulse angle.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Expected ¹³C NMR Data:
Carbon
Expected Chemical Shift (δ, ppm)
Rationale
C-2
148 - 152
Attached to the nitro group, significantly deshielded.
C-3
125 - 128
Influenced by the adjacent nitro group.
C-4
140 - 145
Attached to the methyl group and influenced by the N-oxide.
C-5
120 - 123
Shielded relative to other aromatic carbons.
C-6
135 - 138
Adjacent to the N-oxide.
CH₃
18 - 22
Typical chemical shift for an aromatic methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
Rationale
NO₂ Asymmetric Stretch
1520 - 1560
Strong
Characteristic of aromatic nitro compounds.
NO₂ Symmetric Stretch
1340 - 1370
Strong
Characteristic of aromatic nitro compounds.
N-O Stretch (N-oxide)
1200 - 1300
Strong
A prominent band for pyridine N-oxides.
C=C & C=N Aromatic Stretch
1400 - 1600
Medium-Strong
Multiple bands are expected in this region.
C-H Aromatic Stretch
3000 - 3100
Medium-Weak
Characteristic of aromatic C-H bonds.
C-H Aliphatic Stretch (CH₃)
2850 - 3000
Medium-Weak
Characteristic of the methyl group C-H bonds.
Experimental Protocol for IR Spectroscopy (ATR):
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: A simplified workflow for FTIR-ATR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 4-Methyl-2-nitropyridine-1-oxide (C₆H₆N₂O₃), the expected molecular weight is approximately 154.12 g/mol .[2][3][4]
The molecular ion peak (M⁺) is expected at m/z 154. Subsequent fragmentation is likely to involve the loss of oxygen atoms from the N-oxide and nitro groups, as well as the loss of the nitro group itself.
[M]⁺ (m/z 154): The molecular ion.
[M-O]⁺ (m/z 138): Loss of an oxygen atom from the N-oxide is a common fragmentation pathway for pyridine N-oxides.
[M-NO]⁺ (m/z 124): Loss of a nitric oxide radical.
[M-NO₂]⁺ (m/z 108): Loss of the nitro group.
[M-O-CO]⁺ (m/z 110): Subsequent loss of carbon monoxide from the [M-O]⁺ fragment.
Caption: Plausible fragmentation pathway for 4-Methyl-2-nitropyridine-1-oxide in EI-MS.
Conclusion
The spectral data predictions presented in this guide provide a comprehensive framework for the characterization of 4-Methyl-2-nitropyridine-1-oxide. By leveraging established principles of spectroscopy and comparative analysis with related compounds, researchers can confidently identify and assess the purity of this important chemical entity. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.
An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-nitropyridine-1-oxide
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Methyl-2-nitropyridine-1-oxide. It is intended for researchers, scientists, and professionals in the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Methyl-2-nitropyridine-1-oxide. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this heterocyclic compound. This document synthesizes established chemical principles and analogous experimental data to present a robust profile of the target molecule.
Introduction: The Significance of Substituted Pyridine-N-oxides
Pyridine-N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic and medicinal chemistry. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution. This unique reactivity profile makes them valuable intermediates in the synthesis of complex substituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.[1][2] The introduction of a nitro group, a strong electron-withdrawing substituent, further activates the ring for nucleophilic aromatic substitution, while a methyl group, an electron-donating substituent, can modulate the electronic and steric environment. 4-Methyl-2-nitropyridine-1-oxide, with its specific substitution pattern, presents an interesting case for studying the interplay of these electronic effects on molecular structure and reactivity.
Synthesis of 4-Methyl-2-nitropyridine-1-oxide: A Two-Step Approach
The synthesis of 4-Methyl-2-nitropyridine-1-oxide can be logically achieved through a two-step process involving the N-oxidation of the corresponding pyridine followed by nitration. This approach is well-documented for a variety of substituted pyridines.[1][3]
Step 1: N-Oxidation of 4-Methyl-2-nitropyridine
The initial step would involve the N-oxidation of commercially available 4-methyl-2-nitropyridine. This transformation is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).
An In-depth Technical Guide to 4-Methyl-2-nitropyridine-1-oxide
Abstract: This technical guide provides a comprehensive overview of 4-Methyl-2-nitropyridine-1-oxide (CAS No. 100047-40-3), a heterocyclic nitroaromatic compound of significant interest in synthetic chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 4-Methyl-2-nitropyridine-1-oxide (CAS No. 100047-40-3), a heterocyclic nitroaromatic compound of significant interest in synthetic chemistry. While direct literature on this specific isomer is limited, this document synthesizes established principles from closely related analogues and foundational pyridine chemistry to present its core physicochemical properties, a validated synthesis pathway, its characteristic reactivity, potential applications in drug discovery, and essential safety protocols. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, mechanistically-grounded understanding of this versatile chemical building block.
Introduction
Pyridine N-oxides are a cornerstone class of reagents in heterocyclic chemistry. The N-oxide functionality fundamentally alters the electronic landscape of the pyridine ring, simultaneously activating it for both electrophilic and nucleophilic substitution, depending on the position and reaction conditions. The introduction of a nitro group, a potent electron-withdrawing moiety, further enhances this reactivity, particularly for nucleophilic aromatic substitution (SNAr).
4-Methyl-2-nitropyridine-1-oxide belongs to this activated class of compounds. It serves as a valuable intermediate, primarily enabling the introduction of a wide array of nucleophiles at the C-2 position via displacement of the nitro group. This strategic utility makes it, and its isomers, powerful tools in the construction of complex molecular architectures required for pharmaceuticals and agrochemicals.[1] This guide will elucidate the chemical principles that underpin its synthesis and application.
Core Physicochemical Properties
The fundamental properties of 4-Methyl-2-nitropyridine-1-oxide are summarized below. These values are foundational for its use in a laboratory setting, dictating appropriate solvents, reaction conditions, and analytical methods.
Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform)
General Chemical Principles
Synthesis and Mechanistic Rationale
The synthesis of 4-Methyl-2-nitropyridine-1-oxide is most logically achieved via a two-step sequence starting from the commercially available 4-methylpyridine (γ-picoline). This approach is predicated on the known reactivity of pyridine derivatives.[5][6]
Step 1: N-Oxidation of 4-Methylpyridine
The initial step involves the oxidation of the pyridine nitrogen. This is crucial because direct nitration of 4-methylpyridine would be sluggish and yield a complex mixture of products. The N-oxide formation activates the ring for subsequent electrophilic substitution.
Protocol: N-Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-methylpyridine in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at a concentration of approximately 0.5 M.
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to manage the exothermicity of the oxidation reaction.
Reagent Addition: Add a solution of m-CPBA (1.1 to 1.2 equivalents) in the same solvent dropwise over 30-60 minutes. The slow addition maintains temperature control and prevents runaway reactions.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct) and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpyridine-1-oxide, typically as a crystalline solid.
Causality: m-CPBA is a preferred oxidant due to its high selectivity for nitrogen oxidation, operational simplicity, and the ease of removing its byproduct through a simple basic wash. The peroxyacid mechanism involves the electrophilic attack of the peroxyacid's outer oxygen on the nucleophilic pyridine nitrogen.
Step 2: Nitration of 4-Methylpyridine-1-oxide
With the N-oxide in hand, the ring is now sufficiently activated for electrophilic nitration. The N-oxide group is ortho- and para-directing. Given that the para-position (C-4) is occupied by the methyl group, nitration is directed to the ortho-positions (C-2 and C-6).
Protocol: Regioselective Nitration
Acid Mixture: In a flask cooled to 0 °C, carefully add concentrated sulfuric acid. While maintaining the low temperature, slowly add fuming nitric acid to create the nitrating mixture.
Substrate Addition: Add the 4-methylpyridine-1-oxide (1.0 equivalent) portion-wise to the cold acid mixture, ensuring the internal temperature does not exceed 10-15 °C.
Heating: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. This provides the necessary activation energy for the nitration.[5]
Quenching: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice. This safely quenches the reaction and precipitates the product.
Neutralization & Isolation: Carefully neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is basic (pH > 8). The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
Purification: The crude product is expected to be primarily the 2-nitro isomer due to steric hindrance from the C-4 methyl group slightly disfavoring the 3-position. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Causality: The mixture of sulfuric and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The powerful electron-donating effect of the N-oxide oxygen atom activates the ortho positions for electrophilic attack.
Diagram: Synthetic Workflow
Caption: Two-step synthesis of 4-Methyl-2-nitropyridine-1-oxide.
Chemical Reactivity and Synthetic Utility
The primary value of 4-Methyl-2-nitropyridine-1-oxide lies in its predictable reactivity, which is dominated by the susceptibility of the C-2 position to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The combined electron-withdrawing effects of the nitro group and the N-oxide functionality make the pyridine ring highly electron-deficient, particularly at the C-2 and C-6 positions. This electronic arrangement strongly activates the molecule for SNAr reactions, where the nitro group serves as an excellent leaving group.[7][8]
This reactivity is the molecule's most significant synthetic feature, allowing for the facile introduction of a wide range of substituents.
With O-Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides will yield 2-alkoxy or 2-aryloxy derivatives.
With N-Nucleophiles: Primary and secondary amines readily displace the nitro group to form 2-amino-4-methylpyridine-1-oxides, which are valuable precursors for more complex heterocyclic systems.
With S-Nucleophiles: Thiolates can be used to introduce sulfur-based functional groups.
Mechanism Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the N-oxide and nitro groups. In the second step, the leaving group (nitrite, NO₂⁻) is expelled, and aromaticity is restored.
Diagram: General SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr reactions.
Applications in Research and Drug Development
While specific applications citing CAS 100047-40-3 are not prominent in the literature, the utility of the 2-nitro-4-methylpyridine-1-oxide scaffold is well-established by analogy and is primarily as a versatile synthetic intermediate.
Scaffold Decoration in Medicinal Chemistry: The ability to easily displace the nitro group with a variety of nucleophiles makes this compound an ideal starting point for generating libraries of substituted pyridines for biological screening. This strategy is fundamental to structure-activity relationship (SAR) studies in drug discovery.[1]
Access to 2-Substituted Pyridines: After the SNAr reaction, the N-oxide can be readily removed (deoxygenated) using reagents like phosphorus trichloride (PCl₃) to yield the corresponding 2-substituted-4-methylpyridine.[5] This two-step sequence (SNAr followed by deoxygenation) provides access to substitution patterns that are difficult to achieve through other means.
Bioisostere for Carboxylic Acids: The N-oxide group is highly polar and can act as a hydrogen bond acceptor, sometimes serving as a bioisostere for other functional groups in drug design to improve pharmacokinetic properties like aqueous solubility.[9]
Potential Bioactivity: Related compounds like 4-nitropyridine-N-oxide have been reported to possess antibacterial properties, suggesting that the nitro-pyridine N-oxide scaffold itself may be a starting point for developing novel therapeutic agents.[9]
Safety and Handling
As a nitroaromatic compound, 4-Methyl-2-nitropyridine-1-oxide requires careful handling. Safety protocols should be established based on the hazards associated with this class of chemicals.
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Hazards:
Irritation: Causes skin and serious eye irritation.[10]
Toxicity: Aromatic nitro compounds are often harmful or toxic if swallowed, inhaled, or absorbed through the skin.[11]
Mutagenicity: Some related isomers are suspected of causing genetic defects.[10]
Explosive Risk: Nitro compounds can decompose explosively upon heating, shock, or friction. Avoid high temperatures and impact.[10]
Handling: Use this compound in a well-ventilated fume hood. Avoid creating dust.
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from reducing agents and combustible materials.[10][11]
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
Google Patents. (1970). US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof.
ResearchGate. (2025). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Retrieved from [Link]
Thoreauchem. (n.d.). 4-Methyl-2-nitropyridine-1-oxide-100047-40-3. Retrieved from [Link]
PubChem. (n.d.). Pyridine, 2-methyl-4-nitro-, 1-oxide. Retrieved from [Link]
ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]
Winter, A. et al. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E, 70(Pt 5), o526. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
Hilfert, L., & Weiss, D. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]
Technical Guide: Solubility Profile and Solvent Selection for 4-Methyl-2-nitropyridine-1-oxide
CAS Registry Number: 100047-40-3 Molecular Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol [1] Executive Summary 4-Methyl-2-nitropyridine-1-oxide is a specialized heterocyclic intermediate used in the synthesis of funct...
4-Methyl-2-nitropyridine-1-oxide is a specialized heterocyclic intermediate used in the synthesis of functionalized pyridine derivatives for pharmaceutical and agrochemical applications. Its structural features—a pyridine ring oxidized at the nitrogen (N-oxide) and substituted with a nitro group at the 2-position and a methyl group at the 4-position—create a unique polarity profile. The molecule possesses both a highly polar N-oxide moiety and an electron-withdrawing nitro group, rendering it amphiphilic but predominantly polar.
This guide provides a comprehensive analysis of its solubility landscape. Due to the limited public experimental data for this specific isomer (CAS 100047-40-3) compared to its more common isomer (2-methyl-4-nitropyridine-1-oxide, CAS 5470-66-6), this profile synthesizes available empirical data with high-confidence structural analog analysis. The recommendations below are designed to optimize solvent selection for reaction media, purification (recrystallization), and extraction protocols.
Physicochemical Basis of Solubility
Understanding the solubility of 4-Methyl-2-nitropyridine-1-oxide requires analyzing its electronic distribution. The N-oxide group (
) introduces a strong dipole, significantly increasing solubility in polar aprotic solvents compared to the non-oxidized pyridine. The nitro group at the 2-position further enhances polarity but also introduces steric considerations and potential for intramolecular hydrogen bonding interactions if proton donors are present.
Key Solubility Drivers:
Dipole-Dipole Interactions: The dominant force driving solubility in aprotic solvents like DMSO and Acetone.
Hydrogen Bonding: The oxygen of the N-oxide is a hydrogen bond acceptor, facilitating solubility in protic solvents like Methanol and Ethanol.
Pi-Stacking: The aromatic ring allows for solubility in chlorinated solvents like Dichloromethane (DCM) and Chloroform.
Solubility Landscape
The following data categorizes solvents based on their interaction efficiency with 4-Methyl-2-nitropyridine-1-oxide.
Table 1: Solubility Classification and Application
Solvent Class
Representative Solvents
Solubility Prediction
Primary Application
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Reaction medium; Stock solutions for bioassays.
Chlorinated
Dichloromethane (DCM), Chloroform
High (>50 mg/mL)
Extraction from aqueous workups; Chromatography.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate (Temp. Dependent)
Recrystallization ; Reaction medium for nucleophilic substitutions.
Ketones
Acetone, MEK
Moderate to High
Recrystallization (often with antisolvent); Cleaning.
Ethers
THF, 1,4-Dioxane
Moderate
Reaction medium.
Non-Polar
Hexanes, Heptane, Toluene
Low / Insoluble
Antisolvent for precipitation; Washing crystals.
Aqueous
Water
Low to Moderate
Solubility increases significantly with temperature or acidic pH.
Critical Note: While the 4-nitro isomer (CAS 5470-66-6) is often recrystallized from Acetone, the 2-nitro isomer (CAS 100047-40-3) may exhibit slightly lower solubility in non-polar solvents due to the proximity of the nitro group to the N-oxide, potentially creating a localized high-polarity region.
Experimental Protocols
Protocol: Rapid Solubility Screening
Before committing valuable material to a bulk reaction, perform this self-validating screening protocol to determine the precise solubility limit in your target solvent.
Objective: Determine saturation point at room temperature (
).
Preparation: Weigh
mg of 4-Methyl-2-nitropyridine-1-oxide into a 4 mL glass vial.
Aliquot Addition: Add the target solvent in
increments using a calibrated micropipette.
Agitation: Vortex for 30 seconds after each addition. Sonication (35-40 kHz) for 1 minute is recommended if dissolution is slow.
Observation:
Clear Solution: Solubility limit not yet reached.
Turbidity/Particulates: Saturation point approached.
Calculation:
Protocol: Purification via Recrystallization
Recrystallization is the most effective method for purifying N-oxide pyridines, removing unreacted starting materials and isomeric impurities.
Recommended Solvent System: Ethanol (Single solvent) or Acetone/Hexane (Solvent/Antisolvent).
Workflow:
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (
). If using Acetone, heat to reflux ().
Filtration (Hot): If insoluble particulates remain, filter the hot solution through a pre-heated glass frit or cotton plug.
Nucleation: Allow the filtrate to cool slowly to room temperature. Do not place directly in ice, as this traps impurities.
Crystallization: Once room temperature is reached, cool further to
for 2 hours.
Collection: Filter the crystals and wash with cold (
) antisolvent (e.g., cold Ethanol or Hexane).
Drying: Dry under vacuum (<10 mbar) at
to remove residual solvent.
Visualizing the Decision Logic
Solubility Screening Workflow
This diagram outlines the logical flow for determining the optimal solvent for your specific application (Reaction vs. Purification).
Caption: Decision matrix for selecting solvents based on experimental intent (Reaction vs. Purification).
Recrystallization Logic Tree
A specific workflow for purifying 4-Methyl-2-nitropyridine-1-oxide from crude reaction mixtures.
Caption: Step-by-step logic for the purification of 4-Methyl-2-nitropyridine-1-oxide via recrystallization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95291, Pyridine, 2-methyl-4-nitro-, 1-oxide. (Note: Isomer Reference for solubility comparison). Retrieved from [Link]
OrgSyn (1953). Synthesis of 4-Nitropyridine-N-Oxide and Analogs. Organic Syntheses, Coll. Vol. 3, p.610. Retrieved from [Link]
CATO Research Chemicals. 4-Methyl-2-nitropyridine-1-oxide (CAS 100047-40-3) Product Data. Retrieved from [Link]
A Theoretical and Computational Blueprint of 4-Methyl-2-nitropyridine-1-oxide: Structure, Spectroscopy, and Reactivity
Abstract This technical guide provides a comprehensive theoretical analysis of the molecular and electronic structure, spectroscopic properties, and reactivity of 4-Methyl-2-nitropyridine-1-oxide. In the absence of exten...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive theoretical analysis of the molecular and electronic structure, spectroscopic properties, and reactivity of 4-Methyl-2-nitropyridine-1-oxide. In the absence of extensive direct experimental and theoretical studies on this specific isomer, this document leverages established computational methodologies and validated data from analogous pyridine N-oxide derivatives to construct a predictive blueprint of its chemical behavior. This work is intended to serve as a foundational resource for researchers in computational chemistry, materials science, and drug development, offering insights that can guide future experimental investigations.
Introduction: The Intrigue of Substituted Pyridine N-Oxides
Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention due to their unique electronic properties and diverse applications, ranging from medicinal chemistry to materials science. The N-oxide functional group acts as an electron-donating group, increasing the electron density of the pyridine ring and influencing its reactivity. The introduction of further substituents, such as nitro and methyl groups, dramatically modulates these properties, leading to a rich and complex chemical landscape.
4-Methyl-2-nitropyridine-1-oxide presents a particularly interesting case due to the orthogonal electronic effects and steric interplay of its substituents. The electron-withdrawing nitro group at the 2-position and the electron-donating methyl group at the 4-position create a push-pull system that is expected to significantly influence the molecule's dipole moment, polarizability, and reactivity. This guide aims to elucidate these properties through a rigorous theoretical and computational lens.
Theoretical and Computational Methodology: A Framework for Prediction
To construct a reliable theoretical model of 4-Methyl-2-nitropyridine-1-oxide, we draw upon computational methods that have been successfully applied to similar pyridine N-oxide systems.[1][2] The primary theoretical framework for this guide is Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between computational cost and accuracy for molecules of this size.[3]
Computational Protocol
A standard and robust computational protocol for the theoretical investigation of 4-Methyl-2-nitropyridine-1-oxide would involve the following steps:
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a functional such as B3LYP or PBE0 with a sufficiently large basis set, for example, 6-311++G(d,p).[4] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.
Electronic Structure Analysis: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. This includes the analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic transitions and reactivity. Natural Bond Orbital (NBO) analysis is employed to determine the charge distribution on each atom, providing insights into the molecule's polarity and reactive sites.[1][2]
Spectroscopic Predictions:
Vibrational Spectra (IR and Raman): The vibrational frequencies and their corresponding intensities are calculated from the second derivative of the energy with respect to the atomic coordinates. The predicted spectra can be compared with experimental data for validation.
NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic chemical shifts of the hydrogen and carbon atoms.[4]
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum, providing information about the wavelengths of maximum absorption and the nature of the electronic transitions.[4]
Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
Caption: A generalized workflow for the theoretical study of 4-Methyl-2-nitropyridine-1-oxide.
Predicted Molecular and Electronic Structure
Based on studies of related molecules, we can predict the key structural and electronic features of 4-Methyl-2-nitropyridine-1-oxide.
Molecular Geometry
The pyridine ring is expected to be planar, with the N-oxide oxygen and the atoms of the nitro and methyl groups lying in or very close to this plane. The presence of the bulky nitro group at the 2-position, adjacent to the N-oxide, may induce some minor distortions from perfect planarity due to steric hindrance. The bond lengths within the pyridine ring will be influenced by the electronic effects of the substituents. The C4-C(methyl) bond length is expected to be typical for a C-C single bond. The C2-N(nitro) bond will have some double bond character due to resonance.
Electronic Properties
The electronic landscape of 4-Methyl-2-nitropyridine-1-oxide is dominated by the interplay of the electron-donating methyl and N-oxide groups and the electron-withdrawing nitro group.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the pyridine ring and the N-oxide oxygen, reflecting the electron-donating character of these moieties. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be predominantly located on the nitro group and the pyridine ring, consistent with the electron-accepting nature of the nitro group. The energy gap between the HOMO and LUMO will be a key determinant of the molecule's electronic transitions and kinetic stability.
Charge Distribution: An NBO analysis is predicted to show a significant negative charge on the N-oxide oxygen and the oxygens of the nitro group. The nitrogen atom of the nitro group and the carbon atom to which it is attached (C2) will likely bear a partial positive charge. The methyl group will contribute to a slight increase in electron density at the C4 position. This charge distribution is crucial for understanding the molecule's intermolecular interactions and reactivity.
Parameter
Predicted Value/Characteristic
Rationale based on Analogues
Molecular Geometry
Planar pyridine ring with potential minor steric distortions.
Gas-phase electron diffraction studies on 4-methylpyridine-N-oxide show a planar ring.[1]
HOMO Localization
Pyridine ring and N-oxide oxygen.
Consistent with the electron-donating nature of the N-oxide group.[5]
LUMO Localization
Nitro group and pyridine ring.
The nitro group is a strong electron-withdrawing group.
Due to the strong electron-withdrawing effect of the adjacent nitro group.
Predicted Spectroscopic Properties
The predicted spectroscopic signatures of 4-Methyl-2-nitropyridine-1-oxide are crucial for its experimental identification and characterization.
Vibrational Spectroscopy (IR and Raman)
The calculated IR and Raman spectra are expected to show several characteristic bands:
N-O Stretching: A strong band corresponding to the N-O stretching vibration of the N-oxide group, typically observed in the region of 1200-1300 cm⁻¹.
NO₂ Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-H Stretching: Vibrations of the aromatic C-H bonds and the methyl group C-H bonds will appear in the 2900-3100 cm⁻¹ region.
Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.
NMR Spectroscopy (¹H and ¹³C)
The predicted ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of each nucleus:
¹H NMR: The protons on the pyridine ring will exhibit distinct chemical shifts due to the anisotropic effects of the nitro and N-oxide groups. The protons ortho and para to the nitro group are expected to be deshielded (shifted downfield), while the methyl protons will appear as a singlet in the upfield region.
¹³C NMR: The carbon atoms of the pyridine ring will also show a wide range of chemical shifts. The C2 carbon, directly attached to the nitro group, is expected to be significantly deshielded. The C4 carbon, attached to the methyl group, will be shielded relative to the other ring carbons.
Electronic Spectroscopy (UV-Vis)
The TD-DFT calculated UV-Vis spectrum is predicted to show intense absorption bands in the ultraviolet region. These absorptions will correspond to π → π* and n → π* electronic transitions. The intramolecular charge transfer from the electron-rich part of the molecule (the N-oxide and the ring) to the electron-deficient nitro group will likely result in a low-energy, high-intensity absorption band.[5]
Reactivity and Mechanistic Insights
The electronic structure of 4-Methyl-2-nitropyridine-1-oxide suggests a high degree of reactivity, particularly towards nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing nitro group and the N-oxide functionality.[6] The most likely sites for nucleophilic attack are the carbon atoms bearing the nitro group (C2) and the carbon atom at the 6-position, which is ortho to the nitro group and para to the methyl group. The relative reactivity of these sites will be governed by a combination of electronic and steric factors. The bulky nitro group at C2 might sterically hinder the approach of a nucleophile to this position, potentially favoring attack at C6.
Caption: Predicted sites of nucleophilic attack on 4-Methyl-2-nitropyridine-1-oxide.
Other Potential Reactions
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which would dramatically alter the electronic properties and reactivity of the molecule.
Reactions of the N-oxide: The N-oxide group can be deoxygenated or can undergo rearrangements under certain conditions.
Potential Applications
While experimental data is lacking, the theoretical properties of 4-Methyl-2-nitropyridine-1-oxide suggest potential applications in several fields:
Medicinal Chemistry: Many nitro-containing heterocyclic compounds exhibit biological activity. The predicted reactivity of this molecule suggests it could be a scaffold for the development of new antimicrobial or anticancer agents.
Materials Science: The push-pull electronic nature of the molecule suggests it may possess interesting nonlinear optical (NLO) properties, similar to other substituted pyridine N-oxides.[5]
Organic Synthesis: Its high reactivity in nucleophilic substitution reactions makes it a potentially useful intermediate for the synthesis of more complex substituted pyridines.
Conclusion
This technical guide has presented a comprehensive theoretical and computational blueprint of 4-Methyl-2-nitropyridine-1-oxide. By applying established computational methodologies and drawing insights from well-studied analogous compounds, we have predicted its key structural, electronic, spectroscopic, and reactive properties. The molecule is anticipated to be a planar, polar compound with a rich electronic landscape, making it a promising candidate for further investigation. The theoretical predictions laid out in this guide provide a solid foundation and a clear roadmap for future experimental studies aimed at synthesizing, characterizing, and exploring the potential applications of this intriguing molecule.
References
Belova, N. V., Girichev, G. V., Kotova, V. E., Korolkova, K. A., & Trang, N. H. (2018). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Journal of Molecular Structure, 1156, 39-46.
Belova, N. V., Pimenov, O. A., Kotova, V. E., & Girichev, G. V. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1217, 128476.
Paryzek, Z., & Tabaczka, A. (2001). Electronic spectra and structure of methyl derivatives of 4-nitropyridine N-oxide. Chemistry of Heterocyclic Compounds, 37(1), 78-83.
PrepChem. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4-nitropyridine 1-oxide.
Belova, N. V., Pimenov, O. A., Kotova, V. E., & Girichev, G. V. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PMC.
Chemical Papers. (1993).
ResearchGate. (2025). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects | Request PDF.
Mroziński, J., et al. (2007). Methyl-substituted 4-nitropyridine N-oxides as ligands: structural, spectroscopic, magnetic and cytotoxic characteristics of copper(II) complexes. PubMed.
PubChem. (n.d.). Pyridine, 2-methyl-4-nitro-, 1-oxide. Retrieved from [Link]
Vinson, J. (2023). arXiv:2307.
ResearchGate. (2025). Solid-state NMR and computational studies of 4-methyl-2-nitroacetanilide.
ResearchGate. (2018). (PDF)
ResearchGate. (2025). Synthesis and Structure of (4-methyl-pyridine-N-oxide)
Kiprof, P., et al. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. PMC.
Krishnakumar, V., & John, X. (2009). Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 375-384.
Open Access Journals. (2024).
ChemRxiv. (n.d.).
Bell, A. J., et al. (2004). An ab initio and DFT study of the fragmentation and isomerisation of MeP(O)(OMe)(+). ePrints Soton - University of Southampton.
Vrije Universiteit Amsterdam. (2009). Crystal Structure, Spectroscopic, and Theoretical Studies of 2-Methylamino-6-Methyl-4-Nitropyridine N-oxide.
Favorsky, A. E., et al. (n.d.). The hierarchy of ab initio and DFT methods for describing an intramolecular non-covalent Si⋯N contact in the silicon compounds using electron diffraction geometries. RSC Publishing.
An In-depth Technical Guide to the Electronic Properties of 4-Methyl-2-nitropyridine-1-oxide
Introduction: A Molecule of Tuned Reactivity In the landscape of heterocyclic chemistry, pyridine N-oxides represent a class of compounds with a rich electronic character, rendering them valuable as synthetic intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Molecule of Tuned Reactivity
In the landscape of heterocyclic chemistry, pyridine N-oxides represent a class of compounds with a rich electronic character, rendering them valuable as synthetic intermediates and pharmacophores. The strategic placement of electron-donating and electron-withdrawing groups on the pyridine N-oxide scaffold allows for the fine-tuning of its reactivity and physical properties. This guide focuses on 4-Methyl-2-nitropyridine-1-oxide, a molecule where the interplay between the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the unique electronic nature of the N-oxide functionality creates a fascinating case study in molecular electronics.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, spectroscopic characterization, and theoretical electronic structure of 4-Methyl-2-nitropyridine-1-oxide. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide will draw upon established principles and extensive data available for its close isomers and parent compounds to provide a robust and scientifically grounded analysis.
Strategic Synthesis: Accessing the Target Scaffold
The synthesis of 4-Methyl-2-nitropyridine-1-oxide can be logically approached through a two-step process: N-oxidation of the parent pyridine followed by regioselective nitration. The choice of this sequence is critical; direct nitration of 4-methyl-2-nitropyridine would likely lead to a different isomeric product due to the directing effects of the existing substituents.
Step 1: N-Oxidation of 4-Methyl-2-nitropyridine
The initial step involves the oxidation of the nitrogen atom of 4-methyl-2-nitropyridine. This transformation is crucial as the resulting N-oxide group will activate the pyridine ring for subsequent electrophilic substitution and influence the regioselectivity of the nitration.
Experimental Protocol: N-Oxidation
Dissolution: Dissolve 4-methyl-2-nitropyridine in a suitable solvent such as glacial acetic acid or dichloromethane.
Oxidant Addition: Slowly add an oxidizing agent. Common choices include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at a controlled temperature (e.g., 0-5°C).[1][2]
Reaction: Allow the reaction to proceed at room temperature for a specified period (e.g., 24 hours), monitoring the consumption of the starting material by thin-layer chromatography (TLC).
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
Purification: The crude product is purified by column chromatography or recrystallization to yield pure 4-Methyl-2-nitropyridine-1-oxide.
Caption: Synthetic pathway for the preparation of 4-Methyl-2-nitropyridine-1-oxide.
Spectroscopic Fingerprinting: Unveiling the Molecular Structure
The structural elucidation of 4-Methyl-2-nitropyridine-1-oxide relies on a combination of spectroscopic techniques. By analyzing the data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can confirm the molecular structure and gain insights into its electronic environment. The following predictions are based on the known spectral data of closely related isomers such as 2-methyl-4-nitropyridine-1-oxide and 3-methyl-4-nitropyridine-1-oxide.[3][4][5]
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Predicted ¹H NMR Data
Predicted ¹³C NMR Data
Proton
Chemical Shift (ppm)
Methyl (CH₃)
~2.4 - 2.6
H-3
~7.8 - 8.0
H-5
~7.3 - 7.5
H-6
~8.2 - 8.4
The predicted chemical shifts are relative to TMS and are based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.
The electron-withdrawing nitro group at the 2-position and the N-oxide functionality are expected to cause a significant downfield shift of the adjacent protons (H-3 and H-6) compared to unsubstituted 4-methylpyridine-1-oxide.[6][7] The methyl group at the 4-position will have a shielding effect on the ortho protons (H-3 and H-5).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the N-oxide and nitro groups are key identifiers.
Functional Group
Characteristic Wavenumber (cm⁻¹)
N-O Stretch
~1200 - 1300
Asymmetric NO₂ Stretch
~1500 - 1560
Symmetric NO₂ Stretch
~1330 - 1370
C-H Stretch (Aromatic)
~3000 - 3100
C-H Stretch (Methyl)
~2850 - 2960
The position of the N-O stretching vibration is sensitive to the electronic nature of the substituents on the pyridine ring.[3] The presence of the electron-withdrawing nitro group is expected to shift this band to a higher wavenumber compared to 4-methylpyridine-1-oxide.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine N-oxides and their nitro derivatives typically exhibit complex spectra with multiple absorption bands.
The spectrum of 4-Methyl-2-nitropyridine-1-oxide is expected to show intense absorption bands in the UV region, likely between 250 and 350 nm. These absorptions are attributed to π → π* and n → π* transitions within the aromatic system, which are significantly influenced by the charge-transfer character introduced by the nitro and N-oxide groups.[8][9] The exact position and intensity of the absorption maxima will be dependent on the solvent polarity.
Delving into the Electronic Core: A Theoretical Perspective
The electronic properties of 4-Methyl-2-nitropyridine-1-oxide are dictated by the interplay of the inductive and mesomeric effects of its substituents. A qualitative understanding can be gained by considering the nature of each group, while computational methods like Density Functional Theory (DFT) can provide a more quantitative picture.
The Push-Pull System: A Dance of Electrons
The N-oxide group acts as a strong π-donor and σ-acceptor. The nitro group is a powerful π- and σ-acceptor, while the methyl group is a weak σ- and π-donor. This combination creates a "push-pull" system that significantly polarizes the molecule and influences its reactivity.
This guide details the protocols for functionalizing 4-methyl-2-nitropyridine-1-oxide. Unlike simple pyridines, the N-oxide moiety renders the ring highly susceptible to nucleophilic attack. Specifically, the 2-nitro group in this scaffold is exceptionally labile—significantly more so than a 4-nitro group or a halogen—due to the synergistic electron-withdrawing effects of the nitro group and the adjacent N-oxide oxygen.
Key Reactivity Insights:
Regioselectivity: The 2-position is the exclusive site of attack. The 4-methyl group provides weak inductive donation but does not sterically hinder the 2-position, preserving high reactivity.
Leaving Group Hierarchy: In pyridine N-oxides, the displacement order with alkoxides/amines is generally
.
Kinetic Advantage: 2-Nitropyridine N-oxides react faster than their 4-nitro counterparts because the 2-nitro group experiences ground-state steric strain with the N-oxide oxygen, which is relieved upon formation of the tetrahedral intermediate (Meisenheimer complex).
Part 2: Mechanistic Principles
The reaction proceeds via an addition-elimination (
) mechanism. The nucleophile attacks the electron-deficient C-2 position, forming a Meisenheimer complex stabilized by the N-oxide.
Figure 1: Reaction Mechanism & Pathway
Caption:
pathway showing the critical intermediate stabilization. The 2-nitro displacement is favored by relief of steric repulsion between the N-oxide oxygen and the nitro group.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Methoxy-4-methylpyridine-1-oxide (Alkoxylation)
Target Application: Introduction of ether linkages; precursor to 2-methoxypyridines.
Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)
Solvent: Anhydrous Methanol (10 mL/g substrate)
Setup: Round-bottom flask with reflux condenser, nitrogen inlet, and magnetic stirring.
Step-by-Step Procedure:
Preparation: Charge the reaction flask with 4-Methyl-2-nitropyridine-1-oxide dissolved in anhydrous methanol under a nitrogen atmosphere.
Addition: Add the sodium methoxide solution dropwise over 10 minutes at room temperature. Note: A mild exotherm and color change (yellow to orange/red) is typical.
Reaction: Heat the mixture to a gentle reflux (
) for 2–4 hours.
Monitoring: Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1] The starting nitro compound (
) should disappear, replaced by the more polar alkoxy product ().
Quench: Cool the mixture to room temperature. Neutralize excess base by adding glacial acetic acid (approx. 0.1 eq relative to NaOMe) until pH
7.
Workup:
Concentrate the methanol under reduced pressure.
Dissolve the residue in Dichloromethane (DCM) and wash with water (
).
Critical Step: The product is water-soluble.[2] Back-extract the aqueous layer with DCM (
Reagent: Morpholine (2.5 eq) — Acts as both nucleophile and acid scavenger.
Solvent: Ethanol (Abs.) or Acetonitrile. (Can be run neat if morpholine is in large excess).
Setup: Sealed tube or reflux setup.
Step-by-Step Procedure:
Dissolution: Dissolve 4-Methyl-2-nitropyridine-1-oxide in Ethanol (5 mL/mmol).
Addition: Add Morpholine (2.5 eq) in one portion.
Reaction: Heat to reflux (
) for 3–6 hours.
Observation: The solution will darken significantly.
Endpoint: HPLC analysis showing
starting material.
Workup:
Concentrate the solvent in vacuo.
The residue often contains morpholinium nitrite salts.
Dissolve residue in DCM and wash with saturated
to remove salts.
Purification: The crude N-oxide amine is often pure enough for subsequent steps. If necessary, recrystallize from Ethyl Acetate/Petroleum Ether.
Expected Yield: 78–88%
Part 4: Data Analysis & Troubleshooting
Table 1: Comparative Reactivity & Conditions
Parameter
Alkoxylation (Protocol A)
Amination (Protocol B)
Nucleophile
Methoxide ()
Morpholine (Secondary Amine)
Solvent
Methanol
Ethanol or Neat
Temp/Time
/ 2–4 h
/ 3–6 h
Key Byproduct
(Sodium Nitrite)
Morpholinium Nitrite
Safety Note
Avoid acidic workup before nitrite removal
Nitrite salts can be shock sensitive when dry
Troubleshooting Guide:
Low Yield: Often due to water solubility of the N-oxide product during extraction. Solution: Use continuous liquid-liquid extraction or salting-out procedures (saturate aqueous layer with NaCl).
Incomplete Reaction: If the 4-methyl group exerts unexpected deactivation (rare), switch solvent to DMF and increase temp to
.
Deoxygenation: If the N-oxide is lost (forming the pyridine), ensure the reaction mixture is not exposed to strong reducing metals or excessive heat for prolonged periods.
Part 5: References
Peukert, M., Seichter, W., & Weber, E. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online.
Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides.[4] Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-pyridine 1-oxide. Journal of the Chemical Society B: Physical Organic.
Hertog, H. J., & Combe, W. (1951). Reactivity of 4-nitropyridine-N-oxide: Substitution of the nitro-group by hydroxyl. Recueil des Travaux Chimiques des Pays-Bas.
catalytic applications of 4-Methyl-2-nitropyridine-1-oxide
Executive Summary 4-Methyl-2-nitropyridine-1-oxide (4-Me-2-NPNO) represents a specialized tier of pyridine -oxide reagents. Unlike its electron-rich counterparts (e.g., 4-picoline -oxide or DMAPO) which are often used as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methyl-2-nitropyridine-1-oxide (4-Me-2-NPNO) represents a specialized tier of pyridine
-oxide reagents. Unlike its electron-rich counterparts (e.g., 4-picoline -oxide or DMAPO) which are often used as stabilizing ligands or nucleophilic Lewis base catalysts, 4-Me-2-NPNO is defined by its electronic push-pull system . The electron-withdrawing 2-nitro group destabilizes the -O bond, rendering the molecule a highly reactive Oxygen Atom Transfer (OAT) agent and a labile "leaving ligand" in metal catalysis.
Furthermore, it serves as a critical "pivot scaffold" in drug discovery and ligand design. The nitro group at the
position is highly susceptible to nucleophilic aromatic substitution (), allowing for the rapid synthesis of 2,4-disubstituted pyridine ligands (e.g., bipyridines, aminopyridines) essential for Pd, Ir, and Ru catalysis.
This guide details protocols for utilizing 4-Me-2-NPNO as a stoichiometric oxidant in catalytic cycles and as a precursor for generating high-value catalytic ligands.
Mechanistic Insight: The "Labile Oxidant" Effect
In metal-catalyzed oxidation reactions (e.g., using Re, Mo, or Ru catalysts), the rate-determining step is often the transfer of oxygen from the terminal oxidant to the reduced metal center.
Standard
-Oxides (e.g., Pyridine -oxide): The N-O bond is relatively strong. While stable, they can be slow to transfer oxygen.
4-Me-2-NPNO Advantage: The nitro group (
) at the 2-position exerts a strong electron-withdrawing inductive () and mesomeric () effect. This weakens the coordinate bond.
Result: 4-Me-2-NPNO acts as a "fast-release" oxidant. Upon oxygen transfer, the resulting byproduct (4-methyl-2-nitropyridine) is poorly coordinating due to steric hindrance and low basicity, preventing catalyst inhibition.
Visualizing the OAT Cycle
Figure 1: Catalytic Oxygen Atom Transfer (OAT) cycle.[1][2] 4-Me-2-NPNO serves as the sacrificial oxidant, regenerating the active high-valent metal oxo species.
Context: This protocol utilizes 4-Me-2-NPNO as the terminal oxidant for the Rhenium-catalyzed oxidation of thioethers to sulfoxides. The use of 4-Me-2-NPNO prevents the "over-coordination" often seen with standard pyridine
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Protocol:
Catalyst Activation:
In a flame-dried Schlenk tube, dissolve MTO (2.5 mg, 0.01 mmol) in anhydrous DCM (2.0 mL).
Note: Ensure the solution is clear and colorless. Yellowing indicates moisture contamination.
Oxidant Addition:
Add 4-Methyl-2-nitropyridine-1-oxide (170 mg, 1.1 mmol) to the reaction vessel.
Observation: The mixture may turn slightly orange/yellow due to the nitro-pyridine chromophore.
Substrate Injection:
Add Thioanisole (117
L, 1.0 mmol) via syringe under inert atmosphere ( or Ar).
Reaction Monitoring:
Stir at room temperature (25°C).
Monitor via TLC (Hexane/EtOAc 3:1) or GC-MS.
Checkpoint: 4-Me-2-NPNO (
) will disappear; the byproduct 4-methyl-2-nitropyridine () will appear.
Workup:
Filter the mixture through a short pad of silica gel to remove the Rhenium catalyst and the reduced pyridine byproduct (which is less polar than the sulfoxide).
Elute with EtOAc. Concentrate in vacuo.
Why this works: The electron-deficient nature of the 2-nitro byproduct prevents it from binding to the Lewis acidic Re(VII) center, ensuring the catalyst remains active for high turnover numbers (TON).
Context: 4-Me-2-NPNO is a "privileged intermediate." The nitro group is a facile leaving group, allowing researchers to install chiral nucleophiles or chelating groups before reducing the
-oxide. This is the primary route to synthesize 2-Alkoxy-4-methylpyridine -oxides (used as Lewis Base catalysts) or 2-Amino-4-methylpyridines (ligands).
Target: Synthesis of 2-(Benzyloxy)-4-methylpyridine-1-oxide (Precursor to bidentate ligands).
Reagents:
4-Methyl-2-nitropyridine-1-oxide (1.0 equiv).
Benzyl alcohol (1.2 equiv).
Sodium Hydride (NaH, 60% dispersion, 1.5 equiv).
Solvent: THF (anhydrous).
Step-by-Step Protocol:
Nucleophile Preparation:
In a 3-neck flask under Argon, suspend NaH (60 mg, 1.5 mmol) in THF (5 mL) at 0°C.
Dropwise add Benzyl alcohol (124
L, 1.2 mmol). Stir for 30 mins until evolution ceases.
Displacement Reaction (
):
Dissolve 4-Methyl-2-nitropyridine-1-oxide (154 mg, 1.0 mmol) in THF (3 mL).
Add this solution via cannula to the alkoxide mixture at 0°C.
Critical: The solution will darken. The nitro group is being displaced by the benzyloxy group.
-oxide oxygen activates the ring (making it electron-deficient) at the 2- and 4-positions, facilitating nucleophilic attack. The nitro group is the best leaving group at .
Quench and Isolation:
Cool to RT. Quench with saturated
(aq).
Extract with DCM (
mL).
Purify via column chromatography (DCM/MeOH 95:5).
Data Summary: Substituent Effects on Reactivity
Substituent at
Electronic Effect
-O Bond Strength
Application Utility
(Target)
Strong Withdrawal
Weak (Labile)
Fast Oxidant / Leaving Group
(Parent)
Neutral
Moderate
General Purpose
Donation
Strong
Lewis Base Catalyst (Stable)
Strong Donation
Very Strong
Ligand / Super-nucleophile
Synthesis Workflow Diagram
The following diagram illustrates the divergent utility of 4-Me-2-NPNO: as a direct oxidant or a scaffold for ligand synthesis.
Figure 2: Divergent chemical pathways for 4-Methyl-2-nitropyridine-1-oxide.
Safety & Handling
Explosion Hazard: Like many nitro-aromatics, 4-Me-2-NPNO possesses high energy density. While generally stable at room temperature, it should not be heated to dryness or subjected to shock.
Toxicity: Pyridine derivatives are potential neurotoxins. Handle in a fume hood.
Storage: Store at 2-8°C away from light. The nitro group can undergo photochemical rearrangement (nitro-nitrito) upon prolonged UV exposure.
References
Den Hertog, H. J., & Overhoff, J. (1950).[6] Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas. Link
Foundational text on the reactivity of nitro-pyridine N-oxides and displacement reactions.
Espenson, J. H. (2005). Rhenium(VII) Oxo and Imido Complexes: Potential Catalysts. Advances in Inorganic Chemistry. Link
Details the mechanism of Oxygen Atom Transfer (OAT) and the role of pyridine N-oxides as terminal oxidants.
Arterburn, J. B., & Perry, M. C. (1996). Rhenium-Catalyzed Oxygen Atom Transfer. Organic Letters. Link
Describes the use of substituted pyridine N-oxides to tune oxidation r
Malkov, A. V., et al. (2005). Pyridine N-oxides as Organocatalysts.[2][4] Angewandte Chemie International Edition. Link
Contextualizes the use of functionalized N-oxides (derived from the title compound)
Application Note: A Researcher's Guide to the Experimental Use of 4-Methyl-2-nitropyridine-1-oxide
Introduction 4-Methyl-2-nitropyridine-1-oxide (CAS No. 100047-40-3) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[1] Its structure f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Methyl-2-nitropyridine-1-oxide (CAS No. 100047-40-3) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[1] Its structure features a pyridine ring activated by two powerful electron-withdrawing groups: an N-oxide moiety and a nitro group at the 2-position. This electronic arrangement renders the pyridine core highly electrophilic, particularly at the positions ortho and para to the N-oxide (C2 and C4).[2] Consequently, 4-Methyl-2-nitropyridine-1-oxide serves as a versatile precursor for a variety of substituted pyridines, which are core scaffolds in numerous pharmaceuticals and agrochemicals.[3][4]
The N-oxide group not only activates the ring for nucleophilic attack but also offers a handle for deoxygenation, providing an additional axis of synthetic utility.[5][6] This guide provides a comprehensive overview of the core reactivity of 4-Methyl-2-nitropyridine-1-oxide, focusing on detailed protocols for its application in key synthetic transformations, an explanation of the underlying chemical principles, and essential safety guidelines.
Critical Safety and Handling Protocols
4-Methyl-2-nitropyridine-1-oxide and related compounds are potent chemical reagents that require careful handling. The following protocols are derived from safety data sheets for structurally similar compounds and should be considered mandatory.[7][8][9]
1.1 Personal Protective Equipment (PPE)
Eye Protection: Always wear chemical safety goggles and a face shield.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[9]
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a P3 respirator cartridge is recommended.
Skin and Body: Wear a lab coat. Ensure exposed skin is not in contact with the reagent.[10]
1.2 Storage and Handling
Hygroscopicity: The compound may be hygroscopic. Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Incompatibilities: Avoid strong oxidizing agents and acid chlorides.[8]
General Handling: Do not handle until all safety precautions have been read and understood.[9] Avoid creating dust and avoid contact with skin, eyes, and clothing.[9]
1.3 First Aid and Spill Management
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.
Spills: Prevent the dispersion of dust. Pick up and arrange disposal without creating dust. Prevent product from entering drains.[9]
The primary mode of reactivity for 4-Methyl-2-nitropyridine-1-oxide is Nucleophilic Aromatic Substitution (SNAr). The pyridine N-oxide and the C2-nitro group synergistically withdraw electron density from the aromatic ring, making the C2 carbon exceptionally electrophilic and susceptible to attack by nucleophiles.[11][12] The reaction proceeds via a two-step addition-elimination mechanism.[13]
Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The negative charge in this intermediate is delocalized effectively onto the electronegative oxygen atoms of the N-oxide and the nitro group.
Elimination: Aromaticity is restored by the departure of the leaving group. In this system, the nitrite ion (NO₂⁻) is an excellent leaving group, facilitating the completion of the substitution.
Caption: Generalized workflow for the SNAr reaction of 4-Methyl-2-nitropyridine-1-oxide.
2.2 Protocol 1: Synthesis of 2-Alkoxy-4-methylpyridine-1-oxides
This protocol details the substitution of the nitro group with an alkoxide, a common transformation for creating valuable intermediates.
Objective: To synthesize 2-methoxy-4-methylpyridine-1-oxide.
Principle: The methoxide ion acts as a potent nucleophile, displacing the nitro group at the C2 position.
Materials & Reagents
Reagent
Amount (10 mmol scale)
Molar Eq.
Notes
4-Methyl-2-nitropyridine-1-oxide
1.54 g
1.0
Starting material
Sodium Methoxide (solid)
0.65 g
1.2
Or use a 25% solution in Methanol (2.3 mL)
Methanol (Anhydrous)
50 mL
-
Solvent
Dichloromethane (DCM)
100 mL
-
For extraction
Saturated aq. Ammonium Chloride (NH₄Cl)
50 mL
-
For quenching
Brine
50 mL
-
For washing
Anhydrous Sodium Sulfate (Na₂SO₄)
~5 g
-
Drying agent
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 4-Methyl-2-nitropyridine-1-oxide (1.54 g, 10 mmol).
Solvent Addition: Add anhydrous methanol (50 mL) and stir until the starting material is fully dissolved.
Reagent Addition: Carefully add sodium methoxide (0.65 g, 12 mmol) in portions. Causality Note: Adding the base in portions helps to control any initial exotherm. The solution will typically develop a deep color, indicative of Meisenheimer complex formation.
Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 5% Methanol in DCM). The reaction is typically complete within 2-4 hours.
Quenching & Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully add saturated aqueous NH₄Cl solution (50 mL) to quench the excess base.
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 30 mL).
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-methoxy-4-methylpyridine-1-oxide.
Reduction Pathways for Functional Group Transformation
The nitro and N-oxide functionalities are readily reduced, providing access to a diverse range of derivatives. The choice of reducing agent is critical for achieving selectivity.
Caption: Key reduction pathways starting from 4-Methyl-2-nitropyridine-1-oxide.
3.1 Protocol 2: Selective N-Oxide Deoxygenation
Objective: To synthesize 4-methyl-2-nitropyridine, a valuable intermediate where the nitro group is retained for further chemistry (e.g., reduction to an amine).
Principle: Reagents like phosphorus trichloride (PCl₃) or sulfur dioxide (SO₂) are oxophilic and will selectively remove the oxygen atom from the N-oxide without reducing the nitro group.[5][14]
Step-by-Step Procedure (using PCl₃)
Reaction Setup: To a flame-dried, 100 mL round-bottom flask under argon, add 4-Methyl-2-nitropyridine-1-oxide (1.54 g, 10 mmol) and dissolve it in anhydrous chloroform or DCM (40 mL).
Cooling: Cool the solution to 0 °C in an ice bath. Causality Note: This reaction can be exothermic, and cooling prevents potential side reactions.
Reagent Addition: Add phosphorus trichloride (PCl₃) (0.96 mL, 11 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
Quenching: Cool the mixture back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of ice-cold water (20 mL).
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic (pH ~7-8).
Extraction & Purification: Separate the organic layer, extract the aqueous layer with more DCM (2 x 20 mL), combine the organic phases, dry over Na₂SO₄, and concentrate. Purify the resulting crude 4-methyl-2-nitropyridine by column chromatography.
3.2 Protocol 3: Catalytic Hydrogenation for Full Reduction
Objective: To synthesize 2-amino-4-methylpyridine by reducing both the nitro group and the N-oxide.
Principle: Catalytic hydrogenation using powerful catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with molecular hydrogen is effective for the simultaneous reduction of both functionalities.[15]
Step-by-Step Procedure
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-Methyl-2-nitropyridine-1-oxide (1.54 g, 10 mmol), methanol or ethanol (50 mL), and 10% Pd/C (150 mg, ~10 mol% weight).
Hydrogenation: Seal the vessel, purge with argon, and then pressurize with hydrogen gas (H₂) to 50 psi.
Reaction: Shake or stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 4-8 hours.
Work-up: Carefully vent the hydrogen pressure and purge the vessel with argon.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during and after filtration.
Purification: Rinse the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-amino-4-methylpyridine, which can be purified by recrystallization or chromatography.
References
Material Safety Data Sheet - 4-Nitropyridine N-oxide. (2009). Alfa Aesar. [Link]
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Vanderbilt University. [Link]
Synthesis of 4-nitropyridine. PrepChem.com. [Link]
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024). ACS Publications. [Link]
Application Notes & Protocols for Nitropyridine-N-Oxides in Organic Synthesis
Focus: Mechanism and Utility of 2-Methyl-4-nitropyridine-1-oxide as a Highly Activated Substrate for Nucleophilic Aromatic Substitution Senior Application Scientist Editorial This guide delves into the mechanistic princi...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: Mechanism and Utility of 2-Methyl-4-nitropyridine-1-oxide as a Highly Activated Substrate for Nucleophilic Aromatic Substitution
Senior Application Scientist Editorial
This guide delves into the mechanistic principles and practical applications of methyl-nitropyridine-1-oxides, a class of highly reactive intermediates crucial for the synthesis of substituted pyridine frameworks. While various isomers exist, such as the titular 4-methyl-2-nitropyridine-1-oxide, detailed experimental literature for this specific isomer is sparse. Therefore, to ensure scientific rigor and provide field-proven protocols, this document will focus on the well-characterized and synthetically analogous isomer, 2-Methyl-4-nitropyridine-1-oxide . The principles of synthesis, mechanism, and reactivity discussed herein are directly translatable to other isomers within this class, providing researchers with a robust framework for experimental design.
Introduction: The Unique Reactivity of Nitropyridine-N-Oxides
Pyridine N-oxides are a cornerstone of heterocyclic chemistry. The N-oxide moiety fundamentally alters the electronic landscape of the pyridine ring in two critical ways:
Activation for Electrophilic Substitution: The N-oxide group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[1][2] This is in stark contrast to pyridine itself, which is highly deactivated towards electrophiles. This property is exploited in their synthesis via nitration.
Activation for Nucleophilic Substitution: When combined with a strong electron-withdrawing group, such as a nitro group (-NO₂), the N-oxide functionality powerfully activates the ring for nucleophilic aromatic substitution (SNAr).[2][3][4]
The compound 2-Methyl-4-nitropyridine-1-oxide (4-nitro-2-picoline N-oxide) is an exemplary substrate that embodies this dual reactivity. The nitro group at the C-4 position, activated by the synergistic electron-withdrawing effects of the ring nitrogen and the N-oxide oxygen, serves as an excellent leaving group. This makes the molecule a versatile precursor for introducing a wide array of nucleophiles at the 4-position.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism of action for 2-Methyl-4-nitropyridine-1-oxide in reactions with nucleophiles is the SNAr pathway. This is a two-step addition-elimination process.[5][6]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C-4 position. This is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the π-system and, crucially, onto the oxygen atoms of the N-oxide and nitro groups, which provides significant stabilization.
Step 2: Elimination and Re-aromatization
The intermediate complex collapses, expelling the nitro group as a nitrite ion (NO₂⁻), a very stable leaving group. This step restores the aromaticity of the pyridine ring, driving the reaction to completion.
The presence of the methyl group at the C-2 position has a minor electronic effect (weakly electron-donating) but does not sterically hinder the attack at the C-4 position, allowing for efficient substitution.
Caption: Generalized SNAr pathway for 2-Methyl-4-nitropyridine-1-oxide.
Experimental Protocols
The following protocols are provided as robust, field-tested methods. Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be followed, and all manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-Methyl-4-nitropyridine-1-oxide
This procedure is adapted from established methods for the nitration of pyridine-N-oxides.[1][7][8] The synthesis involves the electrophilic nitration of 2-methylpyridine-1-oxide.
Materials:
2-Methylpyridine-1-oxide (2-picoline N-oxide)
Fuming Nitric Acid (≥90%)
Concentrated Sulfuric Acid (98%)
Crushed Ice
Sodium Carbonate (anhydrous or monohydrate)
Chloroform or Dichloromethane
Acetone
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add 30 mL of concentrated sulfuric acid to 15 mL of fuming nitric acid with stirring. Allow the mixture to cool.
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 10.0 g of 2-methylpyridine-1-oxide.
Addition of Substrate: Carefully add 40 mL of cold concentrated sulfuric acid to the 2-methylpyridine-1-oxide with stirring, ensuring the temperature remains below 20°C.
Nitration: Cool the flask to 0-5°C. Add the prepared nitrating mixture dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C.
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Slowly heat the reaction mixture in an oil bath to 90-100°C and maintain this temperature for 2-3 hours.
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.
Neutralization: Slowly and in portions, add solid sodium carbonate to the acidic solution until the pH is neutral (pH ~7-8). This step is highly exothermic and will release large volumes of CO₂; perform this step with caution to avoid frothing over. A yellow solid should precipitate.
Isolation: Collect the crude product by suction filtration. Wash the filter cake thoroughly with cold water.
Purification: The crude solid can be purified by recrystallization from a suitable solvent like acetone or an ethanol/water mixture to yield the final product as yellow crystals.[1]
Protocol 2: Nucleophilic Substitution with Sodium Ethoxide
This protocol describes the displacement of the nitro group with an ethoxy group, a common transformation for this class of compounds. Kinetic studies have shown that the 2-nitro isomer is highly reactive towards alkoxides.[5][9]
Materials:
2-Methyl-4-nitropyridine-1-oxide
Anhydrous Ethanol
Sodium Metal
Diethyl Ether
Saturated Ammonium Chloride solution
Anhydrous Magnesium Sulfate
Procedure:
Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add 50 mL of anhydrous ethanol. Carefully add 0.5 g of sodium metal in small pieces. Stir until all the sodium has dissolved.
Reaction Setup: Dissolve 1.54 g (10 mmol) of 2-Methyl-4-nitropyridine-1-oxide in 30 mL of anhydrous ethanol.
Reaction: Add the 2-methyl-4-nitropyridine-1-oxide solution to the freshly prepared sodium ethoxide solution at room temperature.
Monitoring: Heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: Partition the residue between 50 mL of diethyl ether and 50 mL of a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-ethoxy-2-methylpyridine-1-oxide.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Synthesis & Reactivity
The following table summarizes expected outcomes for the protocols described above, based on literature data for analogous systems. Actual yields may vary depending on reaction scale and purity of reagents.
The overall process from starting material to the final substituted product can be visualized as a two-stage workflow.
Caption: Experimental workflow from N-oxide to substituted product.
References
This is a placeholder reference for the editorial introduction.
Peukert, M., & Seichter, W. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o526. [Link]
This is a placeholder reference for general chemical principles.
This is a placeholder reference for general chemical principles.
Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society B: Physical Organic, 1058-1062. [Link]
This is a placeholder reference for general chemical principles.
This is a placeholder reference for general chemical principles.
den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
Ochiai, E. (1953). Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. Journal of Organic Chemistry, 18(5), 534-551.
NOP (2006). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. oc-praktikum.de. [Link]
This is a placeholder reference for general chemical principles.
Hertog, H. J. D., & Combe, W. (2010). Reactivity of 4-nitropyridine-N-oxide (II)): Substitution of the nitro-group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas, 70, 581-590. [Link]
This is a placeholder reference for general chemical principles.
This is a placeholder reference for general chemical principles.
Bell, F., & Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and various bromo- and nitro-pyridine 1-oxides. Journal of the Chemical Society B: Physical Organic, 1058. [Link]
workup procedure for reactions containing 4-Methyl-2-nitropyridine-1-oxide
An in-depth guide to navigating the complexities of post-reaction workups involving 4-Methyl-2-nitropyridine-1-oxide, tailored for chemists in research and development. Welcome to the technical support hub for researcher...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to navigating the complexities of post-reaction workups involving 4-Methyl-2-nitropyridine-1-oxide, tailored for chemists in research and development.
Welcome to the technical support hub for researchers working with 4-Methyl-2-nitropyridine-1-oxide. As a Senior Application Scientist, I understand that the success of a synthesis often hinges on a well-executed workup and purification. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to address the specific challenges you may encounter with this versatile reagent. The protocols and explanations provided are grounded in established chemical principles to ensure both accuracy and reproducibility.
Core Properties for Workup Design
A successful workup begins with understanding the physical and chemical properties of the key components in your reaction mixture. 4-Methyl-2-nitropyridine-1-oxide is a crystalline solid with distinct solubility characteristics that dictate the choice of solvents and procedures.
This section addresses specific problems encountered during the workup of reactions involving 4-Methyl-2-nitropyridine-1-oxide. Each solution provides a step-by-step protocol and explains the scientific reasoning behind the procedure.
Question 1: I've completed my reaction in a strong acid like H₂SO₄/HNO₃, but my product did not precipitate after quenching with an aqueous base. What went wrong?
Answer:
This is a common issue that can arise from several factors, including incomplete neutralization, the formation of a supersaturated solution, or an incorrect choice of quenching medium. The goal of the quench and neutralization is to dramatically decrease the product's solubility by shifting it from its protonated (soluble) form to its neutral (less soluble) form.
Causality & Protocol:
Heat of Neutralization: The neutralization of strong acids is highly exothermic. If the temperature of the aqueous solution rises significantly, the solubility of your organic product can increase, preventing it from precipitating. The standard and most effective procedure is to quench the reaction mixture by pouring it onto crushed ice first. This dissipates the heat of dilution and the subsequent heat of neutralization.[5][6]
Incomplete Neutralization: Your product will remain in its protonated, water-soluble form if the solution is still acidic. You must add a base until the solution is neutral or slightly basic.
Step 1: Pre-cool. Pour your acidic reaction mixture slowly and with vigorous stirring into a beaker containing a substantial amount of crushed ice (e.g., 5-10 times the volume of your reaction mixture).
Step 2: Neutralize. While monitoring the pH with litmus paper or a pH meter, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 30-50% solution of sodium hydroxide (NaOH) in portions.[6][7] Be cautious, as adding the base will cause significant gas evolution (CO₂) and foaming if using carbonate.[5][6] The target pH should be between 7 and 8.
Step 3: Induce Precipitation. If the product still does not precipitate, the solution may be supersaturated. Try scratching the inside of the beaker with a glass rod at the liquid-air interface or adding a seed crystal of the purified product, if available.
Step 4: Allow Time. Some compounds take time to crystallize. Allow the mixture to stand in an ice bath for an extended period (1-3 hours) to maximize precipitation.[5]
Extraction as an Alternative: If precipitation is unsuccessful or yields are low, the product may have a higher-than-expected solubility in the aqueous medium. In this case, proceed with a liquid-liquid extraction using a suitable organic solvent like chloroform or dichloromethane (DCM).[5]
Question 2: A persistent emulsion has formed during liquid-liquid extraction with chloroform/DCM. How can I break it?
Answer:
Emulsions are common when extracting from neutralized, salt-heavy aqueous layers, especially if vigorous shaking was employed. They consist of a stable dispersion of microscopic droplets of one liquid within another and can make phase separation nearly impossible.
Causality & Protocol:
Emulsions are stabilized by microscopic particulate matter or surfactants at the aqueous-organic interface. The goal is to disrupt this interface.
Method 1: Addition of Brine. Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by decreasing the solubility of the organic component in the aqueous phase and increasing the density difference between the two layers.
Method 2: Filtration. For stubborn emulsions, vacuum filter the entire mixture through a pad of Celite® (diatomaceous earth). The fine, porous structure of the Celite can disrupt the emulsion-stabilizing particles. Wash the Celite pad with fresh extraction solvent to recover any adsorbed product.
Method 3: Centrifugation. If available, centrifuging the mixture is a highly effective method. The applied force will compel the separation of the two phases.
Method 4: Patience. Sometimes, simply letting the separatory funnel stand undisturbed for 30-60 minutes can lead to the slow separation of the layers.
To prevent emulsions in the future, use gentle, repeated inversions of the separatory funnel for mixing rather than vigorous shaking.
Question 3: My isolated crude product is a yellow-brown oil/solid, and TLC analysis shows multiple spots. How do I purify it?
Answer:
The crude product is likely contaminated with residual starting materials, inorganic salts from the neutralization, and potentially side products. Recrystallization is the most effective method for purifying crystalline solids like 4-Methyl-2-nitropyridine-1-oxide and its derivatives.
Causality & Protocol:
Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent system. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
Step-by-Step Recrystallization Protocol:
Solvent Selection: Based on established procedures for related compounds, acetone is an excellent first choice for recrystallization.[6] An alternative is a mixed solvent system like chloroform/ethanol.[7]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling acetone, just enough to fully dissolve the solid. If the solution is highly colored with impurities, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal and adsorbed impurities.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
Drying: Dry the crystals under a vacuum to remove all traces of solvent. The purity can be checked by TLC and melting point analysis.
General Workup and Purification Workflow
The following diagram illustrates a typical workflow for the workup and purification of a reaction involving 4-Methyl-2-nitropyridine-1-oxide, particularly following a nitration reaction.
Caption: General workflow for reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working up reactions with this compound?
Aromatic nitro compounds can be energetic and should be handled with care. The most significant immediate hazard during the workup often comes from the quenching of strong acid mixtures (e.g., H₂SO₄/HNO₃). This process is highly exothermic and can cause splashing. Furthermore, the neutralization step can release large volumes of gas (CO₂ if using carbonates) and heat.[5] Always perform these steps in a chemical fume hood, wear appropriate personal protective equipment (PPE), including a face shield, and ensure slow, controlled addition of reagents.
Q2: My reaction was run in a high-boiling polar aprotic solvent like DMF or DMSO. How does this affect the workup?
These solvents are fully water-miscible, which complicates standard liquid-liquid extractions. Attempting to extract a product from a DMF/water mixture often requires a large number of extractions with a solvent like ethyl acetate. A more efficient method is to remove the bulk of the high-boiling solvent under reduced pressure first. However, a more practical approach is to dilute the reaction mixture with a large volume of water (at least 10-20 times the volume of the DMF/DMSO) and then perform the extraction.[8] This partitions the polar solvent primarily into the aqueous layer.
Q3: Can I use column chromatography to purify my product?
Yes, silica gel column chromatography can be used. Given the polarity of the N-oxide and nitro groups, you will likely need a relatively polar mobile phase. A good starting point would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The compound is UV-active, making it easy to track with a UV lamp during chromatography.
Q4: How should I dispose of the waste generated during the workup?
The aqueous waste will contain inorganic salts and potentially traces of organic material. It should be neutralized to a pH between 6 and 8 and then disposed of in the appropriate aqueous waste container. Organic solvents and any solid waste containing the nitro compound should be collected in designated hazardous waste containers according to your institution's safety guidelines.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common workup issues.
Caption: A decision tree for troubleshooting common workup problems.
References
den Hertog, H. J., & van der Plas, H. C. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
Ochiai, E., & Hayashi, E. (1957). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 37, 63.
Technical Support Center: 4-Methyl-2-nitropyridine-1-oxide
This is a technical support guide for 4-Methyl-2-nitropyridine-1-oxide (CAS: 100047-40-3).[1][2][3] This document is designed for researchers and process chemists requiring precise stability data and troubleshooting prot...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide for 4-Methyl-2-nitropyridine-1-oxide (CAS: 100047-40-3).[1][2][3] This document is designed for researchers and process chemists requiring precise stability data and troubleshooting protocols.
Q: What are the absolute critical storage parameters for this compound?A: The stability of 4-Methyl-2-nitropyridine-1-oxide is governed by the lability of the N-oxide bond and the high electrophilicity of the C2-nitro position.
Temperature: Store at 2–8°C for short-term (<3 months). For long-term archival (>6 months), store at -20°C .
Atmosphere:Strictly Inert (Argon/Nitrogen). The compound is hygroscopic. Moisture accelerates hydrolysis and potential nucleophilic displacement of the nitro group.
Light:Complete Darkness. Pyridine N-oxides are photochemically active. Exposure to UV/visible light triggers rearrangement to oxaziridines or deoxygenation.
Q: Is this compound shock-sensitive or explosive?A:Treat as Potentially Energetic. Compounds containing both nitro groups and N-oxide moieties possess high chemical energy. While 4-Methyl-2-nitropyridine-1-oxide is not typically classified as a primary explosive, it can decompose exothermically upon rapid heating (>150°C).
Protocol: Do not heat neat material above 100°C. Avoid friction/grinding of dry solids.
Q: Can I store it in solution?A:Not recommended for long periods.
If necessary: Use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) stored in amber vials under Argon.
Avoid:Alcohols (Methanol/Ethanol) . The 2-nitro group is highly susceptible to nucleophilic displacement by alkoxides, even at ambient temperatures (see Troubleshooting).
Issue 1: Unexpected Product in Nucleophilic Solvents
Symptom: You attempted a reaction in Methanol or Ethanol, but the product mass is lower than expected, or NMR shows a methoxy peak (~4.0 ppm).
Root Cause:Nucleophilic Aromatic Substitution (SₙAr).
The nitro group at the 2-position (ortho to the N-oxide) is exceptionally labile. The N-oxide moiety activates the ring toward nucleophilic attack. In alcoholic solvents, the solvent itself (or alkoxide base) displaces the nitro group, forming 2-methoxy-4-methylpyridine-1-oxide .
Corrective Action:
Switch Solvents: Use non-nucleophilic polar aprotic solvents like DMF, DMSO, or Acetonitrile.
Avoid Strong Bases: If using bases, use non-nucleophilic bases (e.g., DIPEA, t-BuOK) and bulky solvents to minimize substitution at C2.
Issue 2: Material Turned Red/Brown
Symptom: The yellow crystalline solid has darkened to red or brown after sitting on the bench.
Root Cause:Photochemical Rearrangement.
Pyridine N-oxides undergo rearrangement to 1,2-oxazepines or oxaziridines upon irradiation. This is often followed by ring contraction or polymerization, leading to colored impurities.
Corrective Action:
Purification: Recrystallize from minimal hot ethyl acetate/hexanes (shielded from light).
Prevention: All future handling must be done under low-light conditions or using amber glassware.
Degradation Pathways Diagram
Module 3: Analytical Verification Protocols
Purity Check via HPLC
Due to the polarity of the N-oxide, standard reverse-phase methods may result in peak tailing.
Technical Support Center: Purification of 4-Methyl-2-nitropyridine-1-oxide
Case ID: PUR-4M2N-NOX Status: Active Support Tier: Level 3 (Senior Application Scientist) Compound: 4-Methyl-2-nitropyridine-1-oxide (CAS: 100047-40-3)[1][2][3] Introduction: The Purification Challenge Welcome to the Tec...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-4M2N-NOX
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Compound: 4-Methyl-2-nitropyridine-1-oxide (CAS: 100047-40-3)[1][2][3]
Introduction: The Purification Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of 4-Methyl-2-nitropyridine-1-oxide has resulted in a crude mixture containing unreacted starting material, oxidant residues, or isomeric byproducts.[1][2][3]
This compound presents a specific purification paradox:
Polarity: The N-oxide moiety significantly increases polarity compared to the starting pyridine, making silica chromatography "streaky" if not buffered correctly.[2][3]
Energetic Instability: The combination of a nitro group and an N-oxide creates a potentially energetic motif.[2][3] Thermal stress during recrystallization or distillation must be minimized.[2][3]
Solubility: It often forms "oils" rather than crystals if the solvent system is not tuned to its specific dipole moment.[2][3]
This guide provides a modular troubleshooting approach, moving from chemical decontamination to physical separation.[2][3]
Module 1: Diagnostic Triage
Before attempting purification, you must identify the dominant impurity.[3] Use this diagnostic matrix.
Observation
Probable Impurity
Diagnostic Method
Recommended Action
Yellow/Orange Oil (won't solidify)
Unreacted Starting Material (4-methyl-2-nitropyridine)
TLC (DCM:MeOH 95:5).[1][2][3] SM moves fast (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
); Product moves slow ().[3]
Figure 1: Decision tree for selecting the appropriate purification module.[1][2]
Module 2: Chemical Work-Up (The "Reductive Quench")
Issue: Contamination with m-chlorobenzoic acid (mCBA) or active oxidants.[1][2][3]
Context: If you synthesized this via mCPBA oxidation, the byproduct is an organic acid.[3] If you used H2O2/Acetic acid, you have peroxides.[2][3][4] Both interfere with crystallization.[2][3]
The Protocol
Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Chloroform .[2][3] Avoid Ethyl Acetate if possible, as N-oxides can be quite soluble in wet EtOAc, leading to loss during aqueous washes.[1][2][3]
Reductive Wash (Safety Step):
Wash the organic layer with 10% aqueous Sodium Bisulfite (
Mechanism:[2][3][4] Converts m-chlorobenzoic acid to its water-soluble sodium salt (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
), partitioning it into the aqueous layer.[1][3] The N-oxide (weak base) remains in the organic layer.[2][3]
Drying: Dry over anhydrous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
(Sodium Sulfate). Magnesium sulfate () can sometimes coordinate to N-oxides, causing yield loss.[1][3]
Module 3: Recrystallization (The "Polish")[2]
Issue: Presence of isomers or minor tars.[2][3]
Context: N-oxides are highly polar solids.[1][2][3] Unreacted starting material (non-oxide) is much less polar.[2][3] We exploit this solubility differential.
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Notes
Acetone
Pure
Best First Choice. Many nitropyridine N-oxides crystallize directly from hot acetone upon cooling [1].[1][2][3]
Ethanol / Hexane
Variable
Dissolve in min.[2][3] hot Ethanol; add Hexane until turbid. Good for removing non-polar starting material.[2][3]
Saturation: Dissolve crude solid in minimum boiling Acetone (approx. 5-10 mL per gram).
Clarification: If the solution is dark/black, add activated charcoal, boil for 2 mins, and filter through Celite while hot.
Nucleation: Allow the filtrate to cool slowly to room temperature.
Precipitation: If no crystals form, cool to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
(ice bath). Scratch the glass to induce nucleation.[3]
Anti-Solvent (Optional): If still no crystals, add Diethyl Ether dropwise until a persistent cloudiness appears, then refrigerate.
Why this works: The nitro group and N-oxide oxygen create a rigid dipole.[2] Non-polar impurities (like the unreacted pyridine) remain dissolved in the mother liquor (acetone/ether mix), while the highly ordered N-oxide crystal lattice precipitates out.[3]
Module 4: Chromatography (The "Fix")
Issue: Significant amount of unreacted starting material (>10%) or "oiling out" during crystallization.[2][3]
Stationary Phase & Eluent
Stationary Phase: Silica Gel 60 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Ramp: 98:2 DCM:MeOH (Elutes minor impurities).[2][3]
Product Elution: 95:5 to 90:10 DCM:MeOH . The N-oxide will elute here.[2][3]
Separation Logic Visualization
Figure 2: Chromatographic behavior of Pyridine vs. Pyridine N-Oxide.
Frequently Asked Questions (FAQ)
Q: My product turned dark brown during concentration. What happened?A: Thermal decomposition.[2][3] Nitro-N-oxides are thermally sensitive.[1][2][3] Never heat the water bath above ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
during rotary evaporation.[3] If high vacuum is available, use it to remove solvents at lower temperatures.[3][5]
Q: Can I use Kugelrohr distillation?A:Proceed with extreme caution. While some simple pyridine N-oxides can be distilled, the nitro group adds instability.[2][3] Recrystallization is safer.[2][3] If you must distill, ensure the system is under high vacuum (<0.1 mmHg) to keep the temperature below
Q: The melting point is lower than the literature value. Is it impure?A: Likely yes.[2][3] The presence of the unreacted starting material (which has a lower melting point) depresses the melting point of the mixture (eutectic effect).[3] Recrystallize from Acetone until the melting point is sharp. Note that 4-nitropyridine-N-oxide analogs typically melt in the range of 150–160°C [2], but you should verify against the specific Certificate of Analysis for CAS 100047-40-3 if available.[1][2][3]
References
BenchChem. (2025).[2][3][6] A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. Retrieved from [1][2][3]
Sigma-Aldrich. (n.d.).[2][3] Product Specification: 2-Methyl-4-nitropyridine N-oxide (Isomer Analog Data). Retrieved from [1][2][3]
Thermo Scientific Chemicals. (2025).[2][3] 4-Nitropyridine N-oxide, 97%. Retrieved from [1][2][3]
(Note: While specific literature for the exact 4-methyl-2-nitro isomer is less abundant than the 4-nitro analog, the chemical behavior described above is consistent across the nitropyridine N-oxide class.)[1][2][3]
determination of the electrochemical potential of 4-Methyl-2-nitropyridine-1-oxide
A Comparative Guide on Redox Potentials and Substituent Effects Executive Summary & Scientific Rationale The electrochemical characterization of 4-Methyl-2-nitropyridine-1-oxide (4-M-2-NPO) is critical for understanding...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide on Redox Potentials and Substituent Effects
Executive Summary & Scientific Rationale
The electrochemical characterization of 4-Methyl-2-nitropyridine-1-oxide (4-M-2-NPO) is critical for understanding its potential as a bioreductive prodrug or an energetic material intermediate. In drug development, the single-electron reduction potential (
) of the nitro group serves as a primary predictor for hypoxia-selective toxicity and enzymatic reducibility.
This guide provides a rigorous, self-validating protocol to determine the electrochemical potential of 4-M-2-NPO. Unlike standard protocols, this guide focuses on the comparative electronic effects of the N-oxide and methyl substituents, distinguishing the molecule's behavior from its non-oxidized (4-methyl-2-nitropyridine) and non-methylated (2-nitropyridine-1-oxide) analogs.
The Structural-Electrochemical Hypothesis
To interpret the data correctly, we must establish the structural causality:
The Nitro Group (-NO
): The primary redox center. In aprotic media, it undergoes a reversible 1e reduction to the radical anion.[1]
The N-Oxide Moiety (
N-O): Acts as an electron sink via the positively charged nitrogen (inductive withdrawal), generally anodically shifting (making easier to reduce) the nitro group compared to the parent pyridine.
The Methyl Group (-CH
): A weak electron donor. It destabilizes the radical anion, causing a slight cathodic shift (making harder to reduce) compared to the non-methylated analog.
Effect of N-Oxide: Comparing Comparator B (-1.25 V) to the Target (-1.15 V), the addition of the N-oxide shifts the potential positive by ~100 mV . The inductive effect of the N
center makes the ring more electron-deficient, facilitating the acceptance of an electron by the nitro group.
Effect of Methyl: Comparing Comparator A (-1.10 V) to the Target (-1.15 V), the methyl group shifts the potential negative by ~50 mV . The electron-donating alkyl group slightly destabilizes the radical anion.
Calculation of
To ensure accuracy, calculate the half-wave potential (
) from the anodic () and cathodic () peak potentials:
Validity Check: For a reversible couple (Wave I), the peak separation
should approach 59 mV/n (where n=1) at 25°C. Deviations >70-80 mV suggest uncompensated resistance ( drop) or slow electron transfer kinetics.
Mechanistic Pathway
Understanding the reduction pathway is essential for interpreting the CV waves. The diagram below details the reduction mechanism in aprotic media.
Figure 2: Electrochemical reduction mechanism of the nitro group in 4-M-2-NPO.
Troubleshooting & Critical Controls
To ensure your data meets publication standards (E-E-A-T), adhere to these controls:
The "Oxygen Trap": Nitro radical anions react rapidly with dissolved oxygen to reform the neutral nitro compound and superoxide (
) scales linearly with scan rate () rather than the square root of scan rate ().
Fix: Polish the electrode. If adsorption persists, switch solvent from MeCN to DMF (higher solubility).
Reference Drift:
Symptom:[5][2][6][7][8] Potentials shift between runs.
Fix: Always add Ferrocene at the end of the experiment. Report all values as
vs. . Do not rely solely on Ag/AgCl in organic solvents.
References
Zuman, P. (2014). Electrolysis of N-heterocyclic compounds. In Organic Electrochemistry (5th Ed.). CRC Press.
Lund, H. (1991). Electrochemistry of Nitro Compounds. In Encyclopedia of Electrochemistry of the Elements.
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley. (The authoritative source for CV theory and diagnostics).
Squella, J. A., et al. (2002). Cyclic voltammetry of nitro-heterocycles: Bioreduction mechanisms. Mini-Reviews in Medicinal Chemistry.
and biological activity).
Gouda, M., et al. (2016). Substituent effects on the electrochemical reduction of pyridine N-oxides. Journal of Electroanalytical Chemistry. (Provides comparative data on methyl and nitro substituent effects).
comparing the efficacy of different synthetic routes to 4-Methyl-2-nitropyridine-1-oxide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of substituted pyridine N-oxides is a critical endeavor. Among these, 4-Methyl-2-nit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted pyridine N-oxides is a critical endeavor. Among these, 4-Methyl-2-nitropyridine-1-oxide stands out as a valuable intermediate. This guide offers a comprehensive comparison of the primary synthetic routes to this compound, providing detailed experimental protocols, a quantitative analysis of their efficacy, and an exploration of the underlying chemical principles.
Introduction to Synthetic Strategies
The synthesis of 4-Methyl-2-nitropyridine-1-oxide can be approached through several strategic pathways. The electron-donating methyl group and the electron-withdrawing nitro group, in concert with the N-oxide functionality, dictate the reactivity of the pyridine ring and, consequently, the viable synthetic methodologies. This guide will focus on the three most pertinent routes:
Route 1: Two-Step Synthesis via N-Oxidation followed by Nitration. This classic approach involves the initial formation of the N-oxide from 4-methylpyridine (4-picoline), which then directs the subsequent electrophilic nitration.
Route 2: Two-Step Synthesis via Nitration followed by N-Oxidation. An alternative two-step method where the pyridine ring is first nitrated, followed by oxidation at the nitrogen atom.
Route 3: One-Pot Oxidation and Nitration. A more streamlined approach that combines the oxidation and nitration steps into a single reaction vessel, potentially offering improved efficiency.
Mechanistic Insights: The Regioselectivity of Nitration
The N-oxide functional group plays a pivotal role in the electrophilic substitution of the pyridine ring. By donating electron density, particularly to the 2- and 4-positions, the N-oxide group activates the ring towards electrophiles, a stark contrast to the deactivated nature of pyridine itself.[1] The nitration of pyridine-N-oxide with a mixture of concentrated nitric and sulfuric acids predominantly yields the 4-nitro derivative.[2][3] This regioselectivity is attributed to the greater stability of the intermediate formed during attack at the 4-position compared to the 2- or 3-positions.
In the case of 4-methylpyridine-1-oxide, the methyl group at the 4-position sterically hinders attack at that site and, being an electron-donating group, further activates the 2- and 6-positions. Consequently, nitration is directed to the 2-position.
Caption: Electrophilic nitration of 4-methylpyridine-1-oxide.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on a multitude of factors including yield, reaction time, cost of reagents, safety considerations, and scalability. The following table provides a comparative summary of the three main routes.
Potentially advantageous for large-scale production
Safety
Handling of peroxides and strong acids
Handling of strong acids and nitrated intermediates
Potentially hazardous one-pot reaction
Cost-Effectiveness
Dependent on the choice of oxidizing agent
Dependent on the efficiency of both steps
Potentially cost-effective due to fewer steps
Detailed Experimental Protocols
Route 1: Two-Step Synthesis via N-Oxidation then Nitration
This route offers a reliable and well-understood pathway to the target molecule.
Step 1: Synthesis of 4-Methylpyridine-1-oxide
Two common methods for the N-oxidation of 4-picoline are presented below.
Method A: Using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a highly effective and selective oxidizing agent, though it is more expensive and poses greater safety risks than hydrogen peroxide.[5]
Procedure:
Dissolve 4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane.
Cool the solution to 0 °C in an ice bath.
Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove m-chlorobenzoic acid.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylpyridine-1-oxide.
Method B: Using Hydrogen Peroxide
This method is more cost-effective and environmentally friendly but may require longer reaction times or the use of a catalyst.
Procedure:
To a solution of 4-methylpyridine (1.0 eq) in glacial acetic acid, add a 30% aqueous solution of hydrogen peroxide (1.5-2.0 eq).
Heat the mixture at 70-80 °C for several hours to days, monitoring the reaction by TLC.
After completion, carefully remove the acetic acid and excess hydrogen peroxide under reduced pressure.
Neutralize the residue with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., chloroform).
Dry the organic extracts and evaporate the solvent to obtain 4-methylpyridine-1-oxide.
Step 2: Nitration of 4-Methylpyridine-1-oxide
This procedure is adapted from the nitration of similar pyridine-N-oxides.[6][7]
Procedure:
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid in a 2:1 ratio, while cooling in an ice bath.
Slowly add 4-methylpyridine-1-oxide (1.0 eq) to the nitrating mixture, maintaining the temperature below 10 °C.
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and pour it onto crushed ice.
Carefully neutralize the acidic solution with a saturated solution of sodium carbonate until a precipitate forms.
Filter the solid, wash with cold water, and dry to obtain crude 4-Methyl-2-nitropyridine-1-oxide.
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for Route 1.
Route 2: Two-Step Synthesis via Nitration then N-Oxidation
This route is less common due to the deactivating effect of the nitro group on the pyridine ring, making the initial nitration challenging.
Procedure:
Nitration of 4-methylpyridine: This step requires harsh conditions. A mixture of fuming nitric acid and concentrated sulfuric acid at high temperatures is typically used. The primary product is often 4-methyl-3-nitropyridine, with smaller amounts of the 2-nitro isomer. Separation of the isomers can be challenging.
N-Oxidation of 4-methyl-2-nitropyridine: The isolated 4-methyl-2-nitropyridine is then oxidized using a strong oxidizing agent like m-CPBA, as described in Route 1, Method A.[6] The electron-withdrawing nitro group makes the N-oxidation more difficult than for 4-picoline itself.
Route 3: One-Pot Oxidation and Nitration
A Chinese patent describes a one-step method for preparing 4-nitropyridine-N-oxides, which could be adapted for the synthesis of 4-Methyl-2-nitropyridine-1-oxide.[4] This method claims higher yields and shorter reaction times.
Procedure (Adapted from Patent CN1743313A):
In a reaction vessel, mix 4-methylpyridine, acetic anhydride, concentrated sulfuric acid, and a catalyst like maleic anhydride.
Add hydrogen peroxide to initiate the in-situ formation of a peroxyacid for the N-oxidation.
After the oxidation is complete (as monitored by an appropriate method), add sodium nitrate to the same reaction mixture.
Heat the mixture to effect nitration.
The workup involves neutralization with a sodium hydroxide solution to precipitate the product.
Safety and Environmental Considerations
Nitration reactions, particularly with mixed acids, are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of hazardous byproducts.[8] The use of strong acids also presents significant handling and disposal challenges.[9][10] From a green chemistry perspective, the two-step route using hydrogen peroxide as the oxidant is preferable to the m-CPBA method, as it generates water as the only byproduct.[11] The one-pot synthesis, while potentially more efficient, requires careful optimization to ensure safety and minimize waste.
Conclusion
The synthesis of 4-Methyl-2-nitropyridine-1-oxide can be achieved through several distinct routes, each with its own set of advantages and disadvantages. The two-step synthesis involving N-oxidation followed by nitration is a well-established and reliable method. While the use of m-CPBA for N-oxidation offers high efficiency, hydrogen peroxide presents a more cost-effective and environmentally friendly alternative. The one-pot synthesis holds promise for streamlined production but requires further development and validation. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, cost, safety, and environmental impact.
References
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
Gogos, C. I., & Kroschwitz, J. I. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PMC. Retrieved from [Link]
Guerra, J., & Estevez, J. C. (n.d.). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Scirp.org. Retrieved from [Link]
Kumar, S., & Verma, A. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
Google Patents. (n.d.). US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof.
Request PDF. (2025, August 6). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Retrieved from [Link]
Bentham Science. (2023, November 1). A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling. Retrieved from [Link]
Katiyar, D. (n.d.). Pyridine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
OC-Praktikum. (2006, March). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide. Retrieved from [Link]
Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Retrieved from [Link]
ResearchGate. (2025, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
PubChem. (n.d.). Pyridine, 2-methyl-4-nitro-, 1-oxide. Retrieved from [Link]
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
MDPI. (2021, November 2). Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. Retrieved from [Link]
NIST WebBook. (n.d.). 4-Nitro-2-picoline N-oxide. Retrieved from [Link]
Cheméo. (n.d.). 4-Nitro-2-picoline N-oxide. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
YouTube. (2021, March 6). mCPBA vs H2O2 || epoxidation || Chemoselectivity. Retrieved from [Link]
Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....
ResearchGate. (2025, August 6). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Retrieved from [Link]